1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1 and a 2,3-dimethylphenyl carboxamide at position 3. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related pyridinecarboxamides . The molecule adopts a near-planar conformation due to π-conjugation across the amide bridge and aromatic rings, favoring the keto-amine tautomer over the hydroxy-pyridine form . This tautomerism stabilizes intermolecular hydrogen bonding, as observed in centrosymmetric dimer formations in crystal structures .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-6-3-10-19(15(14)2)23-20(25)18-9-5-11-24(21(18)26)27-13-16-7-4-8-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBRYNVNHCRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Amide Group
Research Findings :
Benzyloxy Group Modifications
Research Findings :
Core Structure Variations
Research Findings :
Functional Group Additions
Research Findings :
- The thiourea group in ’s compound enhances hydrogen-bond donor capacity, which could improve target affinity but may increase metabolic susceptibility .
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